Benzyl 2-bromo-5-chloronicotinate
Description
Benzyl 2-bromo-5-chloronicotinate is a halogenated pyridine derivative featuring a nicotinic acid backbone esterified with a benzyl group. The compound contains bromine and chlorine substituents at the 2- and 5-positions of the pyridine ring, respectively. Its molecular formula is C₁₃H₉BrClNO₂, with an estimated molecular weight of 326.5 g/mol. This ester is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing active pharmaceutical ingredients (APIs) or bioactive molecules where halogenated pyridines play critical roles in target binding or modulation .
Properties
IUPAC Name |
benzyl 2-bromo-5-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c14-12-11(6-10(15)7-16-12)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACHRUFVPQZEHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(N=CC(=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-bromo-5-chloronicotinate typically involves the esterification of 2-bromo-5-chloronicotinic acid with benzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinates, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Benzyl 2-bromo-5-chloronicotinate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a precursor for drug development.
Material Science: It can be used in the synthesis of materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Benzyl 2-bromo-5-chloronicotinate involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Overview
Key structural analogs include:
- Methyl 2-bromo-5-chloronicotinate (CAS 1214324-95-4): Methyl ester variant.
- 2-Bromo-5-chloroisonicotinic acid (CAS 88912-27-0): Free carboxylic acid form.
- 5-Chloro-2-methylisonicotinic acid (CAS 88912-26-9): Methyl substituent at position 2 instead of bromine.
Comparative Data Table
Key Findings
Ester Group Influence: Benzyl vs. Methyl Esters: The benzyl group confers higher lipophilicity (logP ~3.5 estimated) compared to the methyl ester (logP ~2.1), impacting solubility in organic solvents and membrane permeability in drug candidates. Benzyl esters are typically stable under basic conditions but cleavable via catalytic hydrogenation, whereas methyl esters undergo hydrolysis under strong acidic or basic conditions . Toxicity Considerations: Benzyl esters may release benzyl alcohol upon hydrolysis, which is less toxic than methanol (released from methyl esters) but still requires careful handling .
Halogen Substitution Effects :
- The 2-bromo-5-chloro configuration enhances electrophilicity at the pyridine ring, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for functional group diversification. In contrast, 5-chloro-2-methylisonicotinic acid (CAS 88912-26-9) lacks bromine, reducing its utility in metal-catalyzed reactions .
Applications in Drug Development :
- Methyl 2-bromo-5-chloronicotinate is preferred in early-stage synthesis due to its lower molecular weight and ease of purification. Benzyl esters are often reserved for steps requiring selective deprotection without disturbing other functional groups .
- The free acid (CAS 88912-27-0) is critical for forming amide bonds in API synthesis, though its solubility in aqueous media necessitates pH adjustment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
